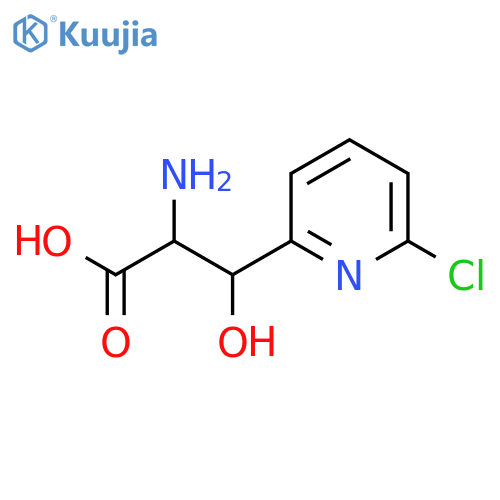Cas no 2228093-07-8 (2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid)

2228093-07-8 structure
商品名:2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid
- 2228093-07-8
- EN300-1995825
-
- インチ: 1S/C8H9ClN2O3/c9-5-3-1-2-4(11-5)7(12)6(10)8(13)14/h1-3,6-7,12H,10H2,(H,13,14)
- InChIKey: RFADASSQSYGGHK-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(C(C(C(=O)O)N)O)=N1
計算された属性
- せいみつぶんしりょう: 216.0301698g/mol
- どういたいしつりょう: 216.0301698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.6
- トポロジー分子極性表面積: 96.4Ų
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1995825-1g |
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid |
2228093-07-8 | 1g |
$1371.0 | 2023-09-16 | ||
| Enamine | EN300-1995825-0.05g |
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid |
2228093-07-8 | 0.05g |
$1152.0 | 2023-09-16 | ||
| Enamine | EN300-1995825-0.1g |
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid |
2228093-07-8 | 0.1g |
$1207.0 | 2023-09-16 | ||
| Enamine | EN300-1995825-1.0g |
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid |
2228093-07-8 | 1g |
$1371.0 | 2023-05-31 | ||
| Enamine | EN300-1995825-0.5g |
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid |
2228093-07-8 | 0.5g |
$1316.0 | 2023-09-16 | ||
| Enamine | EN300-1995825-5.0g |
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid |
2228093-07-8 | 5g |
$3977.0 | 2023-05-31 | ||
| Enamine | EN300-1995825-10.0g |
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid |
2228093-07-8 | 10g |
$5897.0 | 2023-05-31 | ||
| Enamine | EN300-1995825-2.5g |
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid |
2228093-07-8 | 2.5g |
$2688.0 | 2023-09-16 | ||
| Enamine | EN300-1995825-0.25g |
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid |
2228093-07-8 | 0.25g |
$1262.0 | 2023-09-16 | ||
| Enamine | EN300-1995825-5g |
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid |
2228093-07-8 | 5g |
$3977.0 | 2023-09-16 |
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
2228093-07-8 (2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid) 関連製品
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 503537-97-1(4-bromooct-1-ene)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
